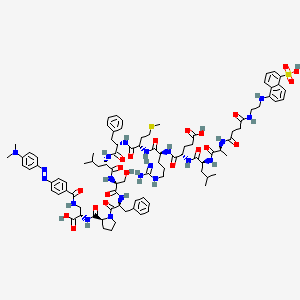

EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C91H122N20O21S2 |

|---|---|

Molecular Weight |

1896.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-4-methyl-2-[[(2S)-2-[[4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C91H122N20O21S2/c1-53(2)47-68(102-79(117)55(5)98-77(114)39-38-76(113)95-44-43-94-64-25-15-24-63-62(64)23-16-28-75(63)134(130,131)132)84(122)100-66(37-40-78(115)116)82(120)99-65(26-17-42-96-91(92)93)81(119)101-67(41-46-133-8)83(121)104-70(49-56-19-11-9-12-20-56)86(124)103-69(48-54(3)4)85(123)107-73(52-112)87(125)105-71(50-57-21-13-10-14-22-57)89(127)111-45-18-27-74(111)88(126)106-72(90(128)129)51-97-80(118)58-29-31-59(32-30-58)108-109-60-33-35-61(36-34-60)110(6)7/h9-16,19-25,28-36,53-55,65-74,94,112H,17-18,26-27,37-52H2,1-8H3,(H,95,113)(H,97,118)(H,98,114)(H,99,120)(H,100,122)(H,101,119)(H,102,117)(H,103,124)(H,104,121)(H,105,125)(H,106,126)(H,107,123)(H,115,116)(H,128,129)(H4,92,93,96)(H,130,131,132)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |

InChI Key |

FFWIGSQGIAMEJP-OCWKQUMRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH, a critical tool for the kinetic analysis of Plasmepsin I, an aspartic protease from Plasmodium falciparum. The core of this substrate's function lies in the principle of Fluorescence Resonance Energy Transfer (FRET) between the donor fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and the non-fluorescent quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). Enzymatic cleavage of the specific peptide sequence, ALERMFLSFP, by Plasmepsin I results in a measurable increase in fluorescence, enabling precise quantification of enzyme activity. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and situates the target enzyme within its relevant biological pathway.

Core Mechanism of Action: FRET-Based Protease Detection

The functionality of this compound is predicated on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules.[1] In this intramolecularly quenched substrate, the EDANS fluorophore and the DABCYL quencher are positioned at opposite ends of a peptide linker.

When the substrate is intact, the close proximity (typically within 10-100 Å) of EDANS and DABCYL allows for efficient non-radiative energy transfer from the excited EDANS donor to the DABCYL acceptor.[2] This process effectively quenches the fluorescence emission of EDANS.[1] The peptide sequence, ALERMFLSFP, is specifically recognized and cleaved by the enzyme Plasmepsin I.[3] Upon proteolytic cleavage, the EDANS and DABCYL moieties are separated, disrupting FRET and leading to a significant increase in the fluorescence intensity of EDANS, which can be monitored in real-time.[1]

The succinyl linker (-CO-CH2-CH2-CO-) serves to connect the EDANS fluorophore to the N-terminus of the peptide, while a diaminopropionic acid residue (Dap) is used to attach the DABCYL quencher to the C-terminus.

Quantitative Data

The efficiency and sensitivity of this FRET substrate are defined by its spectral properties and the kinetic parameters of its interaction with Plasmepsin I.

Table 1: Spectral Properties of the EDANS/DABCYL FRET Pair

| Parameter | Value | Reference |

| EDANS Excitation Wavelength (λex) | ~340 nm | [2] |

| EDANS Emission Wavelength (λem) | ~490 nm | [4] |

| DABCYL Absorption Wavelength (λabs) | ~463 nm | [4] |

| Förster Radius (R₀) | 3.3 nm | [5] |

| Quenching Efficiency | >95% | [2] |

Table 2: Kinetic Parameters of Recombinant Plasmepsin I with the Substrate

The following kinetic parameters were determined for the hydrolysis of this compound by mature, truncated recombinant Plasmepsin I (mtPM I) at 25°C.[3]

| pH | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| 2.8 | 870 ± 270 | 1.7 | 1,950 |

| 5.0 | 2020 ± 100 | 1.24 | 610 |

Data sourced from Xiao et al., 2007.[3]

Biological Context: The Role of Plasmepsin I in Malaria Pathogenesis

Plasmepsin I is an aspartic protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] Its primary biological function is the initiation of hemoglobin degradation.[7] The parasite ingests large amounts of host cell hemoglobin, which is then transported to the acidic food vacuole.[8] Plasmepsin I makes an initial cleavage on the α-globin chain of hemoglobin, which is thought to destabilize the protein and allow for further degradation by other proteases, including Plasmepsin II and falcipains.[6] This process is essential for the parasite as it provides a source of amino acids for its growth and proliferation.[9]

Experimental Protocols

The following provides a general methodology for a continuous kinetic assay of Plasmepsin I using the EDANS-DABCYL FRET substrate.

Materials and Reagents

-

Enzyme: Purified recombinant Plasmepsin I

-

Substrate: this compound

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.7 (or other desired pH within the optimal range)[3]

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm.

-

Plate: 384-well black, low-volume assay plates.

-

Solvent: DMSO for dissolving the substrate.

Assay Procedure

-

Substrate Preparation: Prepare a stock solution of the FRET substrate in DMSO. Further dilute the stock solution in the assay buffer to the desired final concentrations (e.g., a range from 0.1 mM to 4.0 mM for kinetic studies).[3]

-

Enzyme Preparation: Dilute the Plasmepsin I stock in chilled assay buffer to the desired final concentration (e.g., 3 nM).[3] Keep the enzyme on ice until use.

-

Assay Setup:

-

Pipette the substrate dilutions into the wells of the 384-well plate.

-

Include control wells:

-

No enzyme control: Substrate in assay buffer to measure background fluorescence.

-

100% inhibition control: Substrate and a known potent inhibitor (e.g., pepstatin A) to define the baseline.[3]

-

-

Initiate the reaction by adding the diluted Plasmepsin I to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence reader, pre-set to the desired temperature (e.g., 25°C).[3]

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at λex = 340 nm and λem = 490 nm.

-

Data Analysis

-

Calculate Initial Velocity (v₀): For each substrate concentration, determine the initial linear portion of the fluorescence increase versus time plot. The slope of this line represents the initial velocity (in arbitrary fluorescence units per minute).

-

Convert to Molar Concentration: To determine kinetic parameters, convert the fluorescence units to the molar concentration of the cleaved product. This requires a standard curve generated by measuring the fluorescence of a known concentration of the EDANS-containing cleaved fragment or by complete enzymatic digestion of a known amount of substrate.[3]

-

Determine Kinetic Parameters: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values. The kcat can then be calculated using the equation: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.[3]

Conclusion

The FRET-based substrate, this compound, is a highly specific and sensitive tool for the characterization of Plasmepsin I activity. Its mechanism, rooted in the disruption of fluorescence quenching upon enzymatic cleavage, allows for continuous and real-time monitoring of proteolysis. Understanding its kinetic parameters and the biological role of its target enzyme is crucial for researchers in the field of malaria drug discovery, as Plasmepsin I remains a significant therapeutic target. The detailed protocols provided herein offer a robust framework for the implementation of this substrate in high-throughput screening and detailed enzymological studies.

References

- 1. lifetein.com [lifetein.com]

- 2. lifetein.com [lifetein.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of plasmepsins I and II aspartic proteases of the Plasmodium falciparum digestive vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. plasmepsin.wordpress.com [plasmepsin.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Cornerstone of Quenched Fluorescence: A Technical Guide to EDANS-DABCYL FRET Substrates

For Immediate Release

A Deep Dive into the Principles and Applications of EDANS-DABCYL Förster Resonance Energy Transfer (FRET) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) and 4-(4'-(dimethylamino)phenylazo)benzoic acid (DABCYL) as a Förster Resonance Energy Transfer (FRET) pair in biochemical assays. This donor-quencher pair has become an indispensable tool for studying enzymatic activity, molecular interactions, and nucleic acid hybridization, offering high sensitivity and real-time monitoring capabilities.

The Core Principle: A Dance of Donors and Acceptors

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] In the context of EDANS-DABCYL substrates, EDANS serves as the donor fluorophore and DABCYL as the acceptor, or quencher. The fundamental principle lies in the distance-dependent transfer of energy from an excited donor molecule to an acceptor molecule.

When EDANS and DABCYL are in close proximity (typically 10-100 Å), the energy from the excited EDANS molecule is transferred to DABCYL, which then dissipates this energy as heat rather than light. This results in the quenching of the EDANS fluorescence. If the linkage between EDANS and DABCYL is cleaved, for instance by a protease, or if a conformational change separates the two molecules, the FRET process is disrupted. This disruption leads to an increase in the fluorescence emission from EDANS, providing a direct and measurable signal of the event.[3][4]

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth power relationship. This sensitivity makes the EDANS-DABCYL pair a powerful "spectroscopic ruler" for probing molecular-level interactions.[1][2]

Quantitative Data Summary

The successful application of EDANS-DABCYL FRET substrates relies on their specific spectral properties. The emission spectrum of the donor (EDANS) must significantly overlap with the absorption spectrum of the acceptor (DABCYL). The following table summarizes the key quantitative data for this FRET pair.

| Parameter | EDANS (Donor) | DABCYL (Acceptor/Quencher) |

| Excitation Maximum (λex) | ~336 nm[5][6] | N/A |

| Emission Maximum (λem) | ~490 nm[5] | N/A (Non-fluorescent) |

| Absorption Maximum (λabs) | ~336 nm[5] | ~472 nm[5] |

| Molar Extinction Coefficient (ε) | Not widely reported | ~32,000 M⁻¹cm⁻¹ at 453 nm |

| Fluorescence Quantum Yield (ΦF) | ~0.53 | N/A |

| Förster Radius (R₀) | \multicolumn{2}{c | }{~33 Å (3.3 nm)} |

Key Experimental Protocols

The versatility of the EDANS-DABCYL pair is demonstrated in its application across various experimental assays. Below are detailed methodologies for two common applications.

Protease Activity Assay

This protocol outlines a typical procedure for monitoring protease activity using a peptide substrate labeled with EDANS and DABCYL.

1. Reagent Preparation:

- Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35). The optimal buffer composition may vary depending on the specific enzyme.

- Substrate Stock Solution: Dissolve the EDANS-DABCYL labeled peptide substrate in DMSO to a stock concentration of 1-10 mM.

- Enzyme Stock Solution: Prepare a stock solution of the protease in the assay buffer. The concentration will depend on the enzyme's activity.

- Inhibitor Stock Solution (Optional): If screening for inhibitors, dissolve the compounds in DMSO to a desired stock concentration.

2. Assay Procedure:

- Reaction Setup: In a 96-well or 384-well microplate, add the assay buffer.

- Inhibitor Addition (Optional): Add the desired concentration of the inhibitor or vehicle control (DMSO) to the wells.

- Enzyme Addition: Add the protease to the wells to a final concentration that yields a linear reaction rate over the desired time course.

- Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

- Reaction Initiation: Initiate the reaction by adding the EDANS-DABCYL substrate to a final concentration typically in the low micromolar range.

- Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader.

- Excitation Wavelength: ~340 nm

- Emission Wavelength: ~490 nm

- Kinetic Reading: Record fluorescence readings at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

3. Data Analysis:

- Calculate Initial Velocity: Determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

- Inhibitor Potency (IC₅₀): For inhibitor screening, plot the initial velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Nucleic Acid Hybridization Assay

This protocol describes a method to monitor the hybridization of two complementary nucleic acid strands, one labeled with EDANS and the other with DABCYL.

1. Reagent Preparation:

- Hybridization Buffer: Prepare a suitable hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

- Oligonucleotide Stock Solutions: Dissolve the EDANS-labeled and DABCYL-labeled oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

2. Assay Procedure:

- Reaction Setup: In a fluorometer cuvette or a microplate, combine the EDANS-labeled oligonucleotide and the DABCYL-labeled complementary oligonucleotide in the hybridization buffer. The final concentration of each oligonucleotide will typically be in the nanomolar to low micromolar range.

- Control Reactions: Prepare control reactions containing only the EDANS-labeled oligonucleotide to measure the unquenched fluorescence and a reaction with a non-complementary DABCYL-labeled oligonucleotide to assess non-specific quenching.

- Hybridization: Incubate the reaction mixture at a temperature that allows for hybridization. This can be done by a slow cooling process from a denaturing temperature (e.g., 95°C) to room temperature, or by incubation at a specific temperature below the melting temperature (Tm) of the duplex.

- Fluorescence Measurement: Measure the fluorescence intensity at equilibrium.

- Excitation Wavelength: ~340 nm

- Emission Wavelength: ~490 nm

3. Data Analysis:

- Quenching Efficiency: Calculate the quenching efficiency by comparing the fluorescence of the hybridized sample to the fluorescence of the EDANS-labeled oligonucleotide alone.

- Melting Curve Analysis (Optional): To determine the melting temperature (Tm) of the duplex, slowly increase the temperature of the sample while monitoring the fluorescence. The Tm is the temperature at which 50% of the duplex has dissociated, resulting in a 50% recovery of the EDANS fluorescence.

Visualizing the Process: Diagrams and Workflows

To further elucidate the principles and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: The principle of FRET with an EDANS-DABCYL substrate.

References

- 1. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 2. What is Quantum Yield? - Edinburgh Instruments [edinst.com]

- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 4. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

A Technical Guide to the Synthesis and Purification of EDANS-Peptide-DABCYL Conjugates

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and purification of EDANS-peptide-DABCYL conjugates. These fluorescently labeled peptides are instrumental as FRET (Förster Resonance Energy Transfer) substrates, particularly in the study of protease activity.

Introduction to EDANS-Peptide-DABCYL FRET Probes

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) form a classic donor-acceptor pair for FRET-based assays.[1] In an intact peptide conjugate, the close proximity of EDANS (the fluorophore) to DABCYL (the quencher) results in the non-radiative transfer of energy from the excited EDANS to DABCYL, leading to efficient quenching of fluorescence.[1] Upon enzymatic cleavage of the peptide linker, the EDANS and DABCYL moieties are separated, disrupting FRET and resulting in a quantifiable increase in fluorescence.[1][2] This principle is widely applied in high-throughput screening for protease inhibitors and in detailed kinetic studies of enzymatic reactions.[1][3]

The EDANS/DABCYL pair is favored for many applications due to its high quenching efficiency (often exceeding 95%) and the significant fluorescence enhancement observed upon cleavage, which can be up to 40-fold.[1][4] DABCYL's broad absorption spectrum and non-fluorescent nature contribute to a high signal-to-noise ratio.[1]

Spectral Properties

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption.

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λmax) | Molar Extinction Coefficient (ε) |

| EDANS | ~336-341 nm[1][2][5] | ~471-496 nm[1][6] | - | 5,900 cm⁻¹ M⁻¹[2] |

| DABCYL | - | - | ~453-463 nm[1][6] | Not specified |

Synthesis of EDANS-Peptide-DABCYL Conjugates

The synthesis of these conjugates is most commonly achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7] This methodology allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Key Reagents and Strategies

Two primary strategies are employed for the site-specific incorporation of EDANS and DABCYL:

-

Using Pre-derivatized Amino Acids: This is the most common approach, offering precise control over the placement of the fluorophore and quencher.

-

Using Pre-loaded Resin: An alternative strategy involves the use of a resin pre-loaded with the EDANS fluorophore, such as EDANS NovaTag™ resin.[4][10] The peptide is synthesized directly on this resin, ensuring C-terminal labeling with EDANS. The DABCYL group can then be coupled to the N-terminus or a lysine side chain during the synthesis.[4]

General Solid-Phase Peptide Synthesis Protocol

The following protocol outlines the general steps for synthesizing an EDANS-peptide-DABCYL conjugate using pre-derivatized amino acids.

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

-

-

First Amino Acid Coupling:

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[9]

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Glu(EDANS)-OH or Fmoc-Lys(DABCYL)-OH at the desired positions) using coupling reagents as in step 2.

-

Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence.

-

-

N-Terminal DABCYL Coupling (if applicable):

-

Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

-

A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water, thioanisole, and 1,2-ethanedithiol to prevent side reactions.[11]

-

-

Precipitation and Isolation:

-

The cleaved peptide is typically precipitated from the cleavage cocktail using cold diethyl ether.

-

The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried under vacuum.[11]

-

Purification of EDANS-Peptide-DABCYL Conjugates

The crude synthetic peptide is a heterogeneous mixture containing the desired product as well as truncated and deletion sequences. Purification is therefore a critical step to ensure the quality and reliability of the FRET probe, with a target purity of >95% being standard.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying these conjugates.[13]

HPLC Protocol

-

Sample Preparation:

-

Mobile Phase Preparation:

-

Method Development:

-

Initially, an analytical scale separation is performed to optimize the purification conditions.[13]

-

A broad gradient (e.g., 20% to 90% Solvent B over 20-30 minutes) is used to determine the retention time of the desired product.[13]

-

The gradient is then optimized to maximize the separation between the product and major impurities.

-

-

Preparative Purification:

-

The optimized gradient is scaled up to a preparative or semi-preparative column.

-

The crude peptide solution is injected, and fractions are collected as they elute from the column.[13]

-

-

Fraction Analysis and Lyophilization:

Characterization of the Final Product

After purification, it is essential to confirm the identity and purity of the EDANS-peptide-DABCYL conjugate.

| Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | Assess purity | A single major peak corresponding to the desired product, with purity >95%.[5] |

| Mass Spectrometry (MS) | Confirm identity and molecular weight | The observed molecular weight should match the calculated theoretical mass of the conjugate. LC-MS is often used for this analysis.[12][15] |

Visualizing the Workflow and FRET Mechanism

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of EDANS-peptide-DABCYL conjugates.

FRET-Based Detection of Protease Activity

References

- 1. lifetein.com [lifetein.com]

- 2. stemcell.com [stemcell.com]

- 3. eurogentec.com [eurogentec.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of the Dabcyl group on the cellular uptake of cationic peptides: short oligoarginines as efficient cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. HPLC Purification of Peptides [protocols.io]

- 15. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Properties of EDANS: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Photophysical Properties and Applications of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS).

Introduction

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid, commonly known as EDANS, is a highly valuable fluorescent probe in biochemical and biomedical research. As a derivative of naphthalene, its fluorescence is characterized by a notable sensitivity to the local environment, making it a powerful tool for investigating molecular interactions and dynamics. EDANS is particularly renowned for its role as a donor fluorophore in Förster Resonance Energy Transfer (FRET) based assays, where it is frequently paired with a non-fluorescent "dark" quencher like DABCYL.[1] This donor-acceptor pair has become a gold standard for studying enzymatic activities, especially proteolysis, and for the development of nucleic acid hybridization probes.[1][2] This guide provides a comprehensive overview of the essential photophysical properties of EDANS, detailed experimental protocols for its characterization, and its application in key signaling pathways.

Core Photophysical Properties

The utility of a fluorophore is defined by its fundamental photophysical parameters. While EDANS is widely used, its quantum yield and fluorescence lifetime are highly sensitive to its immediate environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented are therefore context-dependent and should be experimentally verified for specific applications.

| Parameter | Value Range | Notes |

| Excitation Maximum (λex) | 336 - 341 nm[1][3] | In the UV range. |

| Emission Maximum (λem) | 455 - 490 nm[3][4] | Blue-green emission. |

| Stokes Shift | ~119 - 154 nm | A relatively large shift, which is advantageous for minimizing self-quenching and improving signal-to-noise.[5] |

| Molar Mass | 266.32 g/mol [6] | For the free acid form. |

| Fluorescence Quantum Yield (ΦF) | Not consistently reported | Described qualitatively as high.[1] This value is highly dependent on the solvent and molecular conjugation. It should be determined experimentally under assay conditions. |

| Fluorescence Lifetime (τF) | Not consistently reported | Expected to be in the nanosecond range, but is highly sensitive to quenching and the local environment. Experimental determination is recommended. |

| Common FRET Acceptor (Quencher) | DABCYL, DABSYL[7] | DABCYL is the most common partner, with a broad absorption spectrum (λmax ≈ 453-472 nm) that overlaps well with EDANS's emission.[1] |

Environmental Sensitivity of EDANS Fluorescence

The fluorescence emission of EDANS is significantly influenced by its surroundings, a property that can be exploited to probe changes in molecular environments.

-

Solvent Polarity: EDANS exhibits solvatochromism, where the position, intensity, and shape of its emission spectrum change with the polarity of the solvent.[8] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the excited state dipole moment by polar solvent molecules.[9]

-

pH and Temperature: The fluorescence intensity can be affected by the pH of the solution, which can influence the protonation state of the amino and sulfonate groups. Temperature variations can also alter the quantum yield, typically by affecting the rates of non-radiative decay processes.[10]

-

Molecular Binding: Upon binding to macromolecules such as proteins, the fluorescence of EDANS can be enhanced. This is often due to the exclusion of water molecules from the binding site and a decrease in the rotational freedom of the fluorophore, which reduces non-radiative decay pathways.[11]

Application in FRET-Based Assays

The most prominent application of EDANS is in FRET-based assays, particularly for detecting enzymatic cleavage events.

Principle of FRET with EDANS-DABCYL: FRET is a non-radiative energy transfer mechanism between a donor fluorophore (EDANS) and an acceptor molecule (DABCYL).[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two, typically occurring over 10-100 Å.[1]

In a typical protease assay, a peptide substrate is synthesized with EDANS on one end and DABCYL on the other.

-

Intact Substrate (No Fluorescence): When the peptide is intact, EDANS and DABCYL are in close proximity. Upon excitation of EDANS, the energy is efficiently transferred to DABCYL, which dissipates the energy as heat rather than light. This results in quenching of the EDANS fluorescence.[7]

-

Cleaved Substrate (Fluorescence Signal): When a protease cleaves the peptide substrate, EDANS and DABCYL diffuse apart. The FRET process is disrupted, and upon excitation, EDANS now emits its characteristic fluorescence, which can be detected and quantified.[1]

This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.

Caption: FRET mechanism for a protease assay using an EDANS-DABCYL labeled peptide.

Experimental Protocols

Protocol 1: General Measurement of EDANS Fluorescence Spectra

This protocol outlines the steps for acquiring the excitation and emission spectra of an EDANS-labeled sample.

Caption: Workflow for acquiring EDANS excitation and emission spectra.

Methodology Details:

-

Sample Preparation:

-

Dissolve the EDANS-labeled molecule (e.g., peptide, oligonucleotide) in a suitable buffer (e.g., PBS, Tris-HCl) to a final concentration.

-

Ensure the absorbance of the solution in a 10 mm path length cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrumentation:

-

Use a quartz cuvette for measurements in the UV range.

-

Configure the spectrofluorometer by setting the excitation and emission slit widths (e.g., 5 nm bandpass). Wider slits increase signal but decrease resolution.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to a fixed wavelength (e.g., 340 nm).

-

Scan the emission monochromator across a range that covers the expected emission (e.g., 400 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Acquisition:

-

Identify the wavelength of maximum emission from the previous step.

-

Set the emission monochromator to this fixed wavelength (e.g., 490 nm).

-

Scan the excitation monochromator across a range that covers the expected absorption (e.g., 280 nm to 400 nm).

-

-

Correction:

-

Measure the spectra of a "blank" sample containing only the buffer.

-

Subtract the blank spectrum from the sample spectrum to correct for background signals and Raman scatter.

-

-

Analysis:

-

The peak of the corrected emission and excitation spectra correspond to the λem and λex, respectively.

-

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a detailed workflow for monitoring protease activity using an EDANS-DABCYL labeled peptide substrate.

Caption: Experimental workflow for a kinetic protease activity assay using FRET.

Methodology Details:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer specific to the protease of interest.

-

Dissolve the FRET peptide substrate in a minimal amount of DMSO and then dilute into the assay buffer to the final working concentration (e.g., 1-10 µM).

-

Prepare a stock solution of the purified protease and create serial dilutions in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the substrate solution to each well.

-

Include control wells: a "no enzyme" control (buffer only) to measure background fluorescence and a "substrate only" control.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the protease dilutions to the wells.

-

Immediately place the plate into a fluorescence microplate reader pre-set to the same temperature.

-

Set the reader to excite at ~340 nm and record emission at ~490 nm.

-

Collect data in kinetic mode, recording fluorescence at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each protease concentration, plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction (V₀) is the slope of the linear phase of this curve.

-

These rates can be used to determine enzyme kinetic parameters like Km and kcat or to assess the potency of inhibitors (IC₅₀).

-

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[12] It is defined as the ratio of photons emitted to photons absorbed.[13] The relative method, which involves comparison to a well-characterized standard, is most common.[13]

Methodology Details:

-

Select a Standard: Choose a quantum yield standard with known ΦF that absorbs and emits in a similar spectral region to EDANS (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.60).[11]

-

Prepare Solutions: Prepare a series of dilute solutions of both the EDANS sample and the standard in the same solvent (if possible). The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.05 to prevent inner filter effects.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculate Quantum Yield:

-

For both the EDANS sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.

-

Determine the gradient (slope) of the line for both plots.

-

The quantum yield of the EDANS sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[13]

-

-

References

- 1. lifetein.com [lifetein.com]

- 2. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid] *CAS 50402-56-7* | AAT Bioquest [aatbio.com]

- 3. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. EDANS - Wikipedia [en.wikipedia.org]

- 8. Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate | C12H13N2NaO3S | CID 4116252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. What is Quantum Yield? - Edinburgh Instruments [edinst.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

An In-depth Technical Guide to Plasmepsin I: Substrate Specificity and Recognition Motifs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the substrate specificity and recognition motifs of Plasmepsin I (PMI), an aspartic protease from Plasmodium falciparum. It includes quantitative kinetic data, detailed experimental protocols, and visual representations of workflows and recognition principles.

Introduction

Plasmepsin I (PMI) is an aspartic protease found in the digestive vacuole of the malaria parasite, Plasmodium falciparum.[1][2][3] It plays a crucial role in the initial steps of hemoglobin degradation, a process essential for the parasite's survival within human erythrocytes.[3][4] This function makes PMI a significant target for the development of novel antimalarial drugs.[4] Understanding the precise substrate specificity and recognition motifs of PMI is paramount for designing potent and selective inhibitors. This document synthesizes key findings on the enzymatic characteristics of PMI, detailing its substrate preferences and the methodologies used to elucidate them.

PMI, along with Plasmepsin II (PMII), Plasmepsin IV (PMIV), and Histo-Aspartic Protease (HAP), is one of the four plasmepsins located in the parasite's food vacuole.[1][3] These enzymes are synthesized as inactive zymogens (proplasmepsins) that undergo activation to their mature forms.[1][5] The mature PMI enzyme demonstrates optimal catalytic activity at an acidic pH, consistent with the environment of the digestive vacuole.[1]

Substrate Specificity and Recognition Motifs

The substrate specificity of Plasmepsin I has been investigated using both native hemoglobin and synthetic peptide libraries. These studies have revealed preferences for specific amino acid residues at various positions (P4 to P4') flanking the scissile bond.

The primary cleavage site in the α-globin chain of hemoglobin by Plasmepsins I and II is between Phenylalanine33 and Leucine34.[6] Studies utilizing combinatorial peptide libraries have further refined the understanding of PMI's subsite preferences from S3 to S3'.[1] The determination of primary specificity at the P1 and P1' positions is often accomplished through spectroscopic assays with peptide pools, while secondary specificities at P3, P2, P2', and P3' are typically analyzed using liquid chromatography-mass spectrometry (LC-MS).[1]

While specific quantitative data on the relative preferences at each subsite for Plasmepsin I is distributed across various studies, a general consensus indicates a preference for hydrophobic residues at the P1 and P1' positions.

Quantitative Kinetic Data

The enzymatic activity of Plasmepsin I has been characterized using various substrates. The kinetic parameters provide a quantitative measure of the enzyme's efficiency and affinity for different substrates.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| α33–34 quenched fluorescence substrate | 0.33 | - | > HAP, similar to native PM I and II | pH 5.4, 37°C | [7] |

| EDANS-DABCYL synthetic peptide | 1.5 (mM) | - | - | pH 2.8 and 5.0, 25°C | [8] |

Note: The table will be populated with more specific data as it is extracted from further analysis of relevant literature. The provided search results offer a starting point for this data compilation.

Experimental Protocols

The characterization of Plasmepsin I substrate specificity involves a multi-step process, from enzyme preparation to detailed kinetic analysis.

4.1. Recombinant Plasmepsin I Expression and Purification

Recombinant Plasmepsin I is often overexpressed in E. coli as a proplasmepsin mutant.[1] The auto-maturation of the zymogen is typically induced by incubation at an acidic pH (e.g., pH 4.0-4.5).[1] The mature, active enzyme is then purified using chromatography techniques such as anion exchange chromatography.[1]

4.2. Determination of Optimal Catalytic pH

To determine the optimal pH for catalysis, the purified mature Plasmepsin I is incubated in a series of acidic buffers (e.g., pH 3.5-6.0).[1] The initial cleavage velocities are measured using a chromogenic or fluorogenic peptide substrate.[1][8] The pH that yields the highest initial velocity is considered the optimal catalytic pH.[1] For mature recombinant Plasmepsin I, this has been determined to be around pH 5.5.[1]

4.3. Substrate Specificity Profiling using Peptide Libraries

A common method to investigate the S3–S3' subsite preferences of Plasmepsin I involves the use of combinatorial chemistry-based peptide libraries.[1]

-

Primary Subsite Preference (P1 and P1') Determination (Spectroscopic Assay):

-

Prepare peptide library pools where the P1 or P1' position is fixed with a specific amino acid, and other positions are randomized.

-

Pre-incubate the mature Plasmepsin I (e.g., 800 nM) in an appropriate buffer (e.g., 0.1 M sodium citrate, pH 5.5) at 37°C.[1]

-

Initiate the hydrolysis reaction by adding an aliquot of each peptide pool.

-

Measure the initial hydrolysis rate using a spectrophotometer. The pool that yields the highest rate indicates the preferred amino acid at that position.[1]

-

-

Secondary Subsite Preference (P3, P2, P2', P3') Determination (LC-MS):

-

Select the peptide pools that showed the highest hydrolysis rates from the primary screening.

-

Incubate these pools with Plasmepsin I until the hydrolysis is complete, monitoring the reaction by spectrophotometry.[1]

-

Analyze the cleavage products by in-line liquid chromatography-mass spectrometry (LC-MS).

-

Measure the relative abundances of the cleavage products to determine the preferred amino acids at the P3, P2, P2', and P3' positions.[1]

-

4.4. Kinetic Parameter Determination

The kinetic parameters (Km, Vmax, kcat, and kcat/Km) are determined using a specific peptide substrate, which can be chromogenic or fluorogenic.[1][8]

-

Prepare stock solutions of the substrate and inhibitors (if applicable) in a suitable solvent (e.g., DMSO).[1]

-

Set up assays under the optimal catalytic conditions for Plasmepsin I.

-

Measure the initial cleavage velocities at varying substrate concentrations using a spectrophotometer or fluorometer.[1]

-

The kinetic parameters are then calculated by fitting the initial velocity data to the Michaelis-Menten equation.[1]

-

The concentration of active enzyme can be determined by active site titration with a tight-binding inhibitor like pepstatin A.[8]

Visualizations

Diagram 1: Experimental Workflow for Substrate Specificity Profiling

Caption: A flowchart illustrating the key steps in determining the substrate specificity of Plasmepsin I.

Diagram 2: Plasmepsin I Substrate Recognition Motif

Caption: A diagram showing the interaction between a substrate peptide and the subsites of Plasmepsin I.

Conclusion

Plasmepsin I is a well-validated target for antimalarial drug discovery. A thorough understanding of its substrate specificity is critical for the rational design of effective inhibitors. The methodologies outlined in this guide, including the use of combinatorial peptide libraries and detailed kinetic analyses, provide a robust framework for characterizing the enzymatic properties of Plasmepsin I and for screening and developing new therapeutic agents against malaria. Future research may further elucidate the subtle differences in specificity between Plasmepsin I and its homologs, paving the way for highly selective inhibitors.

References

- 1. Recombinant plasmepsin 1 from the human malaria parasite Plasmodium falciparum: Enzymatic characterization, active site inhibitor design, and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Active site contribution to specificity of the aspartic proteases plasmepsins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation mechanism of plasmepsins, pepsin-like aspartic proteases from Plasmodium, follows a unique trans-activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmepsin - Wikipedia [en.wikipedia.org]

- 7. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Kinetic Landscape of Plasmin: An In-depth Guide to Peptide Substrate Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic parameters governing the cleavage of peptide substrates by plasmin, a pivotal serine protease in fibrinolysis and other physiological and pathological processes. This document offers a detailed examination of experimental methodologies, presents quantitative data in a clear, comparative format, and visualizes key biological pathways and experimental workflows.

Introduction: The Significance of Plasmin and its Kinetics

Plasmin (EC 3.4.21.7) is a serine protease that plays a crucial role in the breakdown of fibrin blood clots, a process known as fibrinolysis.[1] Its activity is tightly regulated, primarily through its generation from the inactive zymogen, plasminogen, by activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2] Beyond its well-established role in hemostasis, plasmin is implicated in a variety of other biological processes, including tissue remodeling, cell migration, and inflammation, by cleaving a broad range of protein substrates.[1][3]

The study of plasmin's kinetic parameters—the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km)—is fundamental to understanding its substrate specificity and enzymatic efficiency. This knowledge is critical for the development of therapeutic agents that either enhance or inhibit plasmin activity, as well as for the design of sensitive and specific diagnostic assays.

Quantitative Analysis of Plasmin's Catalytic Efficiency

The catalytic efficiency of plasmin varies significantly with the amino acid sequence of its peptide substrates. The following tables summarize the kinetic parameters for the cleavage of a variety of synthetic chromogenic and fluorogenic peptide substrates by human plasmin. These values provide a quantitative basis for comparing substrate preference and for the rational design of plasmin-targeted probes and therapeutics.

Table 1: Kinetic Parameters of Plasmin Cleavage of Chromogenic Peptide Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| H-D-Val-Leu-Lys-pNA (S-2251) | 250 - 300 | 20 - 25 | 6.7 x 10⁴ - 1.0 x 10⁵ | [4] |

| pyro-Glu-Phe-Lys-pNA (S-2403) | 70 - 100 | 15 - 20 | 1.5 x 10⁵ - 2.9 x 10⁵ | [5] |

| H-D-Val-Phe-Lys-pNA | 400 | 18 | 4.5 x 10⁴ | |

| H-D-Ile-Phe-Lys-pNA | 300 | 15 | 5.0 x 10⁴ | |

| H-D-But-CHA-Lys-pNA | 150 | 12 | 8.0 x 10⁴ |

Table 2: Kinetic Parameters of Plasmin Cleavage of Fluorogenic Peptide Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Boc-Val-Leu-Lys-AMC | 100 - 150 | 30 - 40 | 2.0 x 10⁵ - 4.0 x 10⁵ | |

| Boc-Glu-Lys-Lys-AMC | 80 - 120 | 25 - 35 | 2.1 x 10⁵ - 4.4 x 10⁵ | |

| Ac-Ala-Ala-Lys-AMC | >500 | - | - | |

| Z-Gly-Gly-Arg-AMC | 200 - 250 | 5 - 10 | 2.0 x 10⁴ - 5.0 x 10⁴ |

Experimental Protocols for Measuring Plasmin Kinetics

The determination of plasmin's kinetic parameters is typically performed using chromogenic or fluorogenic assays. These assays monitor the rate of substrate cleavage by measuring the increase in absorbance or fluorescence of the released reporter group.

Chromogenic Assay for Plasmin Activity and Kinetics

This protocol outlines a general procedure for determining the kinetic parameters of plasmin with a chromogenic substrate, such as H-D-Val-Leu-Lys-pNA (S-2251).

Materials:

-

Purified human plasmin

-

Chromogenic substrate (e.g., S-2251)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in the assay buffer. The final concentration in the assay will depend on the substrate used and should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute it to various concentrations in the assay buffer. A typical concentration range to determine Km would be from 0.1 to 5 times the expected Km.

-

-

Assay Protocol:

-

Add a fixed volume of the plasmin solution to each well of a 96-well microplate.

-

To initiate the reaction, add a corresponding volume of the substrate solution at different concentrations to the wells.

-

Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is proportional to the change in absorbance per unit time (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the released chromophore (e.g., p-nitroaniline, ε₄₀₅ = 9,940 M⁻¹cm⁻¹).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vₘₐₓ and Km.

-

Calculate kcat using the equation kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration in the assay.

-

The specificity constant is then calculated as kcat/Km.

-

Fluorometric Assay for Plasmin Activity and Kinetics

This protocol provides a general method for determining plasmin kinetic parameters using a fluorogenic substrate, such as Boc-Val-Leu-Lys-AMC.

Materials:

-

Purified human plasmin

-

Fluorogenic substrate (e.g., Boc-Val-Leu-Lys-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC)

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare plasmin and substrate solutions as described for the chromogenic assay. The final enzyme concentration will likely be lower due to the higher sensitivity of fluorometric assays.

-

-

Assay Protocol:

-

Add a fixed volume of the plasmin solution to each well of a 96-well black microplate.

-

Initiate the reaction by adding the substrate solutions at various concentrations.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.

-

To convert the fluorescence units to molar concentrations of the product, a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) should be prepared.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Km.

-

Calculate kcat and the specificity constant (kcat/Km) as described in the chromogenic assay protocol.

-

Visualization of Key Pathways and Workflows

Understanding the broader biological context and the experimental process is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate the plasminogen activation cascade, a key signaling pathway involving plasmin, and the general workflow for determining kinetic parameters.

Caption: The Plasminogen Activation Cascade.

Caption: Plasmin-Mediated PAR-1 Signaling Pathway.

Caption: Experimental Workflow for Determining Plasmin Kinetic Parameters.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the study of plasmin. The compiled kinetic data offers a valuable reference for substrate selection and comparison. The detailed experimental protocols serve as a practical starting point for establishing robust and reliable assays for measuring plasmin activity and its kinetic parameters. Furthermore, the visualized pathways and workflows offer a conceptual framework for understanding the broader biological context and the experimental process. A thorough understanding of plasmin's kinetics is indispensable for advancing our knowledge of its physiological roles and for the development of novel therapeutic strategies targeting this critical enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endotell.ch [endotell.ch]

The Role of Dap(DABCYL)OH as a Non-Fluorescent Quencher: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biomedical research and drug discovery, the sensitive detection of molecular interactions is paramount. Fluorescence Resonance Energy Transfer (FRET) has emerged as a powerful technique for studying these interactions in real-time. A key component of many FRET-based assays is the non-fluorescent quencher, a molecule that can accept energy from a fluorophore without emitting light. Among the most widely utilized non-fluorescent quenchers is 4-((4-(Dimethylamino)phenyl)azo)benzoic acid, commonly known as DABCYL. This in-depth technical guide explores the core principles of DABCYL as a non-fluorescent quencher, its physicochemical properties, and its application in key experimental protocols.

Core Principles of DABCYL as a Non-Fluorescent Quencher

DABCYL functions primarily through a mechanism called Förster Resonance Energy Transfer (FRET). In a FRET pair, a donor fluorophore, upon excitation by an external light source, can transfer its excitation energy to a nearby acceptor molecule non-radiatively. When the acceptor is a quencher like DABCYL, this transferred energy is dissipated as heat, resulting in the quenching of the donor's fluorescence.

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. This distance-dependent nature of FRET is the foundation of its utility in various biological assays. In addition to FRET, quenching can also occur through a static mechanism, also known as contact quenching, where the fluorophore and quencher form a non-fluorescent ground-state complex.

DABCYL is classified as a "dark quencher" because it does not emit its own fluorescence upon accepting the energy from the donor. This is a significant advantage as it eliminates the background fluorescence that can interfere with signal detection in FRET assays, leading to a higher signal-to-noise ratio.

Physicochemical Properties

DABCYL is an azobenzene derivative characterized by its hydrophobicity. This property can sometimes pose challenges in aqueous biological systems. To address this, a more hydrophilic analog, hydrodabcyl, has been developed. The key physicochemical properties of both DABCYL and a commonly used derivative for peptide synthesis, Fmoc-Lys(DABCYL)-OH, are summarized in the table below.

| Property | Dap(DABCYL)OH | Hydrodabcyl | Fmoc-Lys(DABCYL)-OH |

| Full Chemical Name | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid | 4-(2′,6′-dihydroxy-4′-dimethylaminophenylazo)-2-hydroxybenzoic acid | Nα-Fmoc-Nε-(4-((4-(dimethylamino)phenyl)azo)benzoyl)-L-lysine |

| Molecular Formula | C₁₅H₁₅N₃O₂ | C₁₅H₁₅N₃O₅ | C₃₆H₃₇N₅O₅ |

| Molecular Weight | 269.30 g/mol | 317.29 g/mol | 619.71 g/mol |

| Absorption Maximum (λmax) | ~453-479 nm[1][2] | ~470 nm (in DMSO) | Not specified |

| Absorption Range | 350-550 nm | Not specified | Not specified |

| Solubility | Poor in water, soluble in organic solvents like DMSO and DMF. | High water solubility. | Soluble in organic solvents used in peptide synthesis. |

| CAS Number | 14357-55-8 | Not readily available | 146998-27-8 |

FRET Pair Selection and Quenching Efficiency

The effectiveness of DABCYL as a quencher is dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of DABCYL. DABCYL's broad absorption in the 400-550 nm range makes it an excellent quencher for fluorophores that emit in the blue to green region of the spectrum. The quenching efficiency of DABCYL with various commonly used fluorophores is presented below.

| Donor Fluorophore | Emission Max (nm) | Quenching Efficiency | Förster Distance (R₀) in Å |

| EDANS | ~490-510 | >95%[3] | 33-41[3] |

| FAM/FITC | ~520 | Efficient | ~42 |

| TET | ~538 | Efficient | Not specified |

| HEX | ~556 | Efficient | Not specified |

| Cy3 | ~570 | Efficient | Not specified |

| TAMRA | ~580 | System-dependent | Not specified |

| Cy5 | ~670 | Reduced efficiency | Not specified |

| Alexa Fluor 647 | ~668 | Reduced efficiency | Not specified |

Experimental Protocols

DABCYL is widely incorporated into probes for two main types of assays: protease activity assays and nucleic acid hybridization assays.

FRET-Based Protease Activity Assay

This assay is used to measure the activity of a specific protease by monitoring the cleavage of a synthetic peptide substrate. The peptide is labeled with a donor fluorophore and DABCYL on opposite sides of the protease cleavage site. In the intact peptide, the fluorescence of the donor is quenched by DABCYL. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

a. Synthesis of an EDANS-Peptide-DABCYL FRET Substrate:

A common method for synthesizing such a peptide is through Fmoc-based solid-phase peptide synthesis (SPPS). A lysine residue is typically incorporated into the peptide sequence to attach the DABCYL moiety.

-

Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For the residue to be labeled with DABCYL, use Fmoc-Lys(Dde)-OH to allow for orthogonal deprotection of the side chain. For the N-terminal fluorophore, a glutamate residue can be used to attach EDANS.

-

DABCYL Labeling: After assembling the peptide chain, selectively remove the Dde protecting group from the lysine side chain using 2% hydrazine in DMF. Then, couple DABCYL-COOH using a coupling agent such as HBTU/HOBt and a base like DIEA.

-

EDANS Labeling: After removing the N-terminal Fmoc group, couple EDANS to the N-terminus or the side chain of a glutamate residue.

-

Cleavage and Purification: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

b. Protease Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified EDANS-Peptide-DABCYL substrate in DMSO.

-

Prepare a stock solution of the protease of interest in an appropriate assay buffer.

-

Prepare the assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives like CaCl₂ or ZnCl₂ depending on the protease).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the protease to the wells at the desired final concentration.

-

To initiate the reaction, add the FRET peptide substrate to a final concentration typically in the low micromolar range.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at the emission wavelength of the donor fluorophore (e.g., ~490 nm for EDANS) with excitation at its excitation wavelength (e.g., ~340 nm for EDANS).

-

The initial rate of the reaction is proportional to the enzyme activity.

-

Nucleic Acid Hybridization Assay (Molecular Beacons)

Molecular beacons are single-stranded oligonucleotide probes that are labeled with a fluorophore at one end and DABCYL at the other. In the absence of a complementary target sequence, the probe forms a hairpin structure, bringing the fluorophore and quencher in close proximity and quenching the fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher, and resulting in a fluorescent signal.

a. Synthesis of a DABCYL-labeled Molecular Beacon:

-

Oligonucleotide Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

-

Fluorophore and Quencher Incorporation:

-

The fluorophore (e.g., FAM) is typically incorporated at the 5' end using a corresponding phosphoramidite during the last synthesis cycle.

-

DABCYL is typically incorporated at the 3' end using a DABCYL-CPG solid support.

-

-

Deprotection and Purification: Cleave the oligonucleotide from the solid support and remove the protecting groups using ammonium hydroxide. Purify the dual-labeled probe using HPLC.

b. Hybridization Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified molecular beacon in a suitable buffer (e.g., TE buffer).

-

Prepare the target nucleic acid sample.

-

Prepare the hybridization buffer (e.g., containing Tris-HCl, MgCl₂, and KCl).

-

-

Assay Procedure:

-

In a suitable reaction vessel (e.g., a PCR tube or a microplate well), add the hybridization buffer.

-

Add the molecular beacon probe to a final concentration typically in the nanomolar range.

-

Add the target nucleic acid sample.

-

Incubate the reaction at a temperature that allows for specific hybridization but maintains the hairpin structure of the unbound probe. This temperature is typically slightly above the melting temperature (Tm) of the probe-target hybrid.

-

Measure the fluorescence intensity using a real-time PCR machine or a fluorescence spectrometer. An increase in fluorescence indicates the presence of the target sequence.

-

Visualizations

Conclusion

Dap(DABCYL)OH and its derivatives have become indispensable tools in molecular biology and drug discovery. Its properties as a non-fluorescent "dark" quencher, coupled with its broad quenching range for blue to green emitting fluorophores, make it an ideal component for developing highly sensitive FRET-based assays. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively design and implement experiments utilizing the powerful quenching capabilities of DABCYL. The continued development of more hydrophilic versions like hydrodabcyl will further expand the utility of this versatile quencher in a wider range of biological applications.

References

Methodological & Application

Application Note: High-Throughput Fluorescence Assay for Plasmepsin Activity and Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals involved in antimalarial drug discovery.

Introduction: Plasmepsins are a family of aspartic proteases found in Plasmodium species, the causative agents of malaria. These enzymes play crucial roles in the parasite's life cycle, including the degradation of host hemoglobin (e.g., Plasmepsin II) and the processing of proteins essential for parasite egress and host cell invasion (e.g., Plasmepsin IX and X), making them validated targets for novel antimalarial therapeutics.[1][2][3] This application note provides a detailed protocol for a robust and high-throughput fluorescence-based assay to measure the enzymatic activity of Plasmepsins and to screen for potential inhibitors.

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by a Plasmepsin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2]

Materials and Reagents

Quantitative data and required materials are summarized in the table below for easy reference.

| Category | Item | Recommended Specifications |

| Enzymes | Recombinant Plasmepsin | e.g., Plasmepsin II, Plasmepsin V, Plasmepsin X |

| Substrates | Fluorogenic Peptide Substrate | Specific to the Plasmepsin target (see Table 2) |

| Inhibitors | Positive Control Inhibitor | e.g., Pepstatin for Plasmepsin II, WM382 for Plasmepsin X[1][4] |

| Labware | 96-well or 384-well plates | Black, flat-bottom plates are recommended to minimize background |

| Pipettes and Tips | Calibrated single and multichannel pipettes | |

| Equipment | Fluorescence Plate Reader | Capable of kinetic measurements with appropriate Ex/Em filters |

| Incubator | Set to 37°C | |

| Buffers & Reagents | Assay Buffer | pH-specific to the Plasmepsin (see Table 2) |

| DMSO | For dissolving compounds | |

| Deionized Water | Ultrapure |

Experimental Protocols

A generalized workflow for the Plasmepsin fluorescence assay is depicted below.

Caption: General workflow for the Plasmepsin fluorescence protease assay.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer based on the pH optimum of the target Plasmepsin (see Table 2). For Plasmepsin X, a typical buffer is 25 mM MES, 25 mM Tris, at pH 5.5.[5] For Plasmepsin V, a buffer of 50 mM Tris-Malate at pH 6.5 can be used.[6] Filter the buffer through a 0.22 µm filter.

-

Enzyme Working Solution: Dilute the recombinant Plasmepsin stock solution in cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep the enzyme on ice until use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Substrate Working Solution: Dilute the fluorogenic peptide substrate stock in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect the solution from light. The final concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor studies.

-

Test Compounds and Controls:

-

Prepare a stock solution of test compounds, typically at 10 mM in DMSO.

-

Create a serial dilution plate of the compounds in DMSO.

-

Further dilute the compounds in assay buffer to achieve the desired final concentrations in the assay plate. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Assay Procedure (96-well format)

-

Plate Setup:

-

Test Wells: Add 50 µL of the enzyme working solution and 1 µL of the test compound dilution.

-

Positive Control: Add 50 µL of the enzyme working solution and 1 µL of the positive control inhibitor.

-

Negative Control (100% Activity): Add 50 µL of the enzyme working solution and 1 µL of the DMSO vehicle.

-

Blank (0% Activity): Add 50 µL of assay buffer (no enzyme) and 1 µL of the DMSO vehicle.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows test compounds to bind to the enzyme before the substrate is added.

-

Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 20-40 minutes) using excitation and emission wavelengths appropriate for the substrate's fluorophore/quencher pair (see Table 2).[5]

Data Analysis

-

Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time (in seconds or minutes). Determine the slope of the linear portion of this curve to get the initial velocity (V) of the reaction (RFU/min).

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))

-

Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data and Assay Conditions

Table 2: Recommended Assay Conditions for Specific Plasmepsins

| Plasmepsin Target | Optimal pH | Example Fluorogenic Substrate | Ex/Em (nm) | Reference |

| Plasmepsin II | 4.0 - 5.5 | Based on hemoglobin cleavage site | Varies | [7][8] |

| Plasmepsin V | 6.0 - 7.0 | DABCYL-LNKRLLHETQ-EDANS | ~340 / ~490 | [6] |

| Plasmepsin X | 5.5 | DABCYL-HSFIQEGKE-EDANS | ~340 / ~490 | [5][9] |

Table 3: Representative Inhibition Data for Known Plasmepsin Inhibitors

| Plasmepsin Target | Inhibitor | Reported IC50 | Comments | Reference |

| Plasmepsin II | Ritonavir | High nM to low µM range | An FDA-approved HIV-1 protease inhibitor. | [9] |

| Plasmepsin X | Ritonavir | High nM to low µM range | Shows activity against multiple Plasmepsins. | [9] |

| Plasmepsin IX/X | WM382 | Low nM range | A potent and specific dual inhibitor. | [3][4] |

| Plasmepsin V | WEHI-916 | ~90 nM | A potent peptidomimetic inhibitor. | [10] |

Plasmepsin Biological Role

The diagram below illustrates the critical role of Plasmepsin X in processing effector proteins that are essential for the malaria parasite to exit an infected red blood cell and invade a new one.

Caption: Role of Plasmepsin X in activating proteins for parasite egress and invasion.

References

- 1. A heterogeneous enzymatic assay for quantification of Plasmepsin II activity and the evaluation of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a plasmepsin II fluorescence polarization assay suitable for high throughput antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. Maturation and substrate processing topography of the Plasmodium falciparum invasion/egress protease plasmepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmepsin V licenses Plasmodium proteins for export into the host erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of plasmepsins I and II aspartic proteases of the Plasmodium falciparum digestive vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recombinant plasmepsin 1 from the human malaria parasite Plasmodium falciparum: Enzymatic characterization, active site inhibitor design, and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Plasmodium falciparum plasmepsins by drugs targeting HIV-1 protease: A way forward for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Note: Monitoring HIV-1 Protease Activity Using a Fluorogenic EDANS-DABCYL Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus-1 (HIV-1) protease is an aspartic protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for viral maturation and infectivity.[1][2][3] Consequently, HIV-1 protease is a primary target for antiretroviral drugs.[1][4][5] Monitoring its activity is crucial for understanding its function and for screening potential inhibitors in drug discovery programs. This document outlines the use of a sensitive fluorogenic substrate based on Fluorescence Resonance Energy Transfer (FRET) for the continuous measurement of HIV-1 protease activity.[1][5]

Principle of the Assay

The assay utilizes a peptide substrate that contains a specific HIV-1 protease cleavage site flanked by a fluorescent donor, 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a non-fluorescent acceptor/quencher, 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL).[4][6]

In the intact peptide, the donor and acceptor moieties are in close proximity (<10 nm). When the donor (EDANS) is excited, its emission energy is non-radiatively transferred to the acceptor (DABCYL) through FRET, resulting in quenching of the donor's fluorescence.[7] Upon cleavage of the peptide by HIV-1 protease, EDANS and DABCYL are separated. This separation disrupts FRET, leading to a significant increase in EDANS fluorescence that can be monitored in real-time.[4][7][8] The rate of fluorescence increase is directly proportional to the protease activity.

Caption: Principle of the FRET-based HIV-1 protease assay.

Quantitative Data Summary

The performance of an HIV-1 protease assay can be characterized by its kinetic parameters. Below is a summary of reported values for commonly used EDANS/DABCYL-based substrates.

| Parameter | Substrate 1 | Substrate 2 | Units | Reference |

| Peptide Sequence | Arg-Glu(EDANS)-Ser-Gly-Ile-Phe-Leu-Glu-Thr-Ser-Leu-Lys(DABCYL)-Arg | DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | N/A | [4] |

| KM | 14.7 ± 1.0 | 103 ± 8 | µM | [4][9] |

| kcat | 7.4 ± 0.2 | 4.9 ± 0.2 | s⁻¹ | [4][9] |

| kcat/KM | 0.50 ± 0.04 | 0.048 ± 0.004 | µM⁻¹s⁻¹ | [4][9] |

| Excitation (Ex) | ~340 | ~340 | nm | [1][2] |

| Emission (Em) | ~490 | ~490 | nm | [1][2] |

| Optimal pH | 5.0 | N/A | [4] |

Table 1: Kinetic parameters for different EDANS/DABCYL FRET substrates for HIV-1 Protease.

Protocols

Materials and Reagents

-